5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its yellow solid appearance and has a melting point of 210-211°C . This compound is also referred to as Donepezil Impurity D, Donepezil Impurity 23, and Donepezil Impurity 48 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one typically involves the reaction of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde . The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol or methanol . The reaction mixture is then heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indanones.
Scientific Research Applications
5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated as an impurity in the synthesis of Donepezil, a drug used to treat Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one involves its interaction with molecular targets such as enzymes . It acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one: An impurity of Donepezil with similar structural features.
5,6-Dimethoxy-2-(4-pyridyl)methyl-1-indenone: Another related compound with slight structural variations.
Uniqueness
5,6-Dimethoxy-2-[(4-pyridyl)methylene]indan-1-one is unique due to its specific interaction with acetylcholinesterase and its role as an impurity in the synthesis of Donepezil . Its distinct chemical structure allows for specific biological activities that are not observed in closely related compounds .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-7,9-10H,8H2,1-2H3/b13-7- |
InChI Key |
SUVQWDLUAIFZKM-QPEQYQDCSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C/C3=CC=NC=C3)/C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=NC=C3)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.